
(5-Phenyloxolan-2-yl)methanamine
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Overview
Description
2-Aminomethyl-5-(phenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by a tetrahydrofuran ring substituted with an aminomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-5-(phenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild conditions. The reaction typically requires a catalytic amount of iron(III) chloride and is carried out in water . Another method involves the reductive amination of 5-(hydroxymethyl)furfural using a suitable catalyst .
Industrial Production Methods
Industrial production of 2-Aminomethyl-5-(phenyl)tetrahydrofuran may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-5-(phenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-Aminomethyl-5-(phenyl)tetrahydrofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 2-Aminomethyl-5-(phenyl)tetrahydrofuran involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may also play a role in stabilizing interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(aminomethyl)furan: Another compound with similar structural features but different reactivity and applications.
5-(Hydroxymethyl)furfural: A precursor in the synthesis of various furan derivatives.
Uniqueness
2-Aminomethyl-5-(phenyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with both aminomethyl and phenyl groups sets it apart from other similar compounds .
Properties
IUPAC Name |
(5-phenyloxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIACGGIZWXQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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